![molecular formula C9H6F3NOS B13683543 (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol typically involves the reaction of 2-aminothiophenol with trifluoroacetic acid and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)aldehyde or (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)carboxylic acid.
Reduction: Formation of (2-Methylbenzo[d]thiazol-5-yl)methanol.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
科学研究应用
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its stability and reactivity.
作用机制
The mechanism of action of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
(2-Methylbenzo[d]thiazol-5-yl)methanol: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2-Chlorobenzo[d]thiazol-5-yl)methanol: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)amine: An amine derivative with different functional properties compared to the methanol derivative.
Uniqueness: The presence of the trifluoromethyl group in (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol imparts unique properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H6F3NOS |
|---|---|
分子量 |
233.21 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)-1,3-benzothiazol-5-yl]methanol |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)8-13-6-3-5(4-14)1-2-7(6)15-8/h1-3,14H,4H2 |
InChI 键 |
BXLIMIDBIBPCJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CO)N=C(S2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
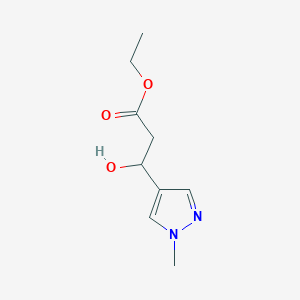
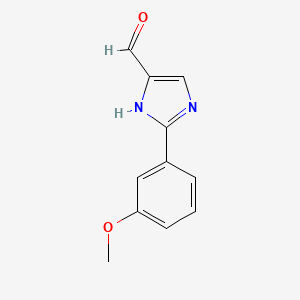
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
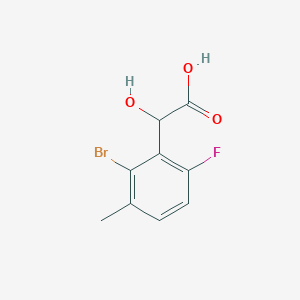
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)
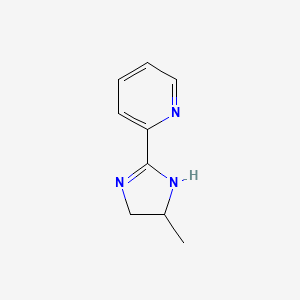
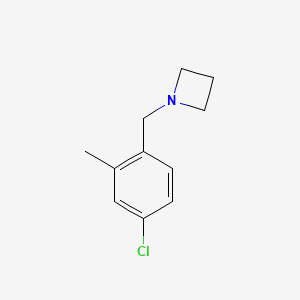
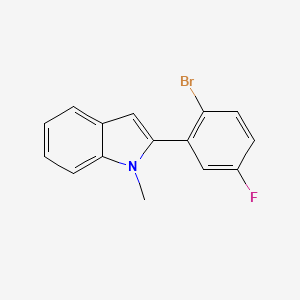

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)

![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
